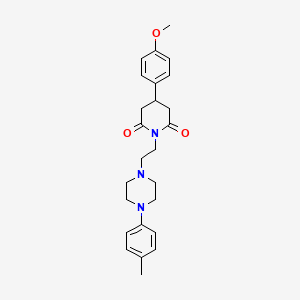
2,6-Piperidinedione, 4-(4-methoxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Piperidinedione, 4-(4-methoxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of piperidinediones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 4-(4-methoxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the piperidinedione core, followed by the introduction of the methoxyphenyl and piperazinyl groups through various substitution reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Piperidinedione, 4-(4-methoxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, or neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Piperidinedione, 4-(4-methoxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Piperidinedione, 4-(4-hydroxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)-
- 2,6-Piperidinedione, 4-(4-chlorophenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)-
Uniqueness
Compared to similar compounds, 2,6-Piperidinedione, 4-(4-methoxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)- may exhibit unique properties due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and pharmacokinetic profile.
Propriétés
Numéro CAS |
79322-97-7 |
|---|---|
Formule moléculaire |
C25H31N3O3 |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-1-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]piperidine-2,6-dione |
InChI |
InChI=1S/C25H31N3O3/c1-19-3-7-22(8-4-19)27-14-11-26(12-15-27)13-16-28-24(29)17-21(18-25(28)30)20-5-9-23(31-2)10-6-20/h3-10,21H,11-18H2,1-2H3 |
Clé InChI |
FVBXGNISQGJETM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)CC(CC3=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)

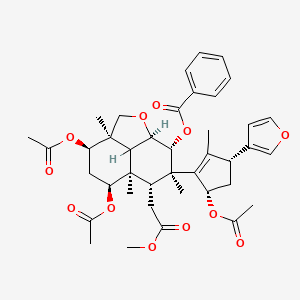
![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
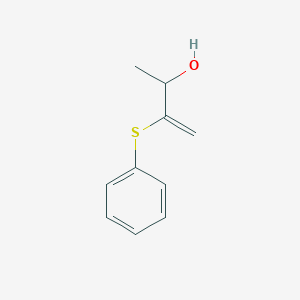
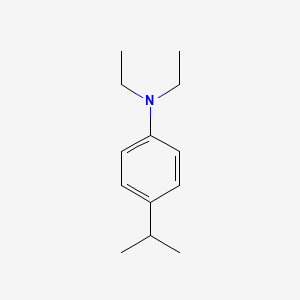

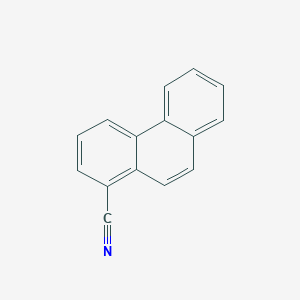

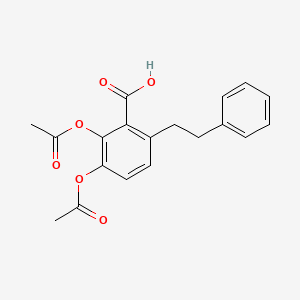
![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide](/img/structure/B14440354.png)

![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)
